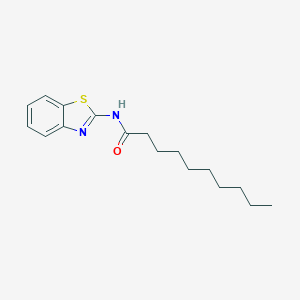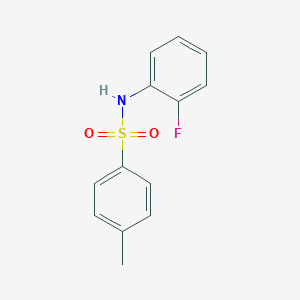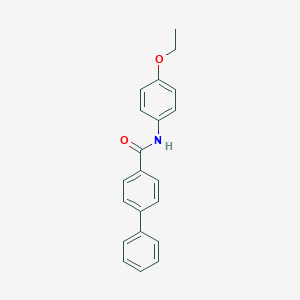
N-(4-ethoxyphenyl)-4-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-phenylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a biphenyl carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-phenylbenzamide typically involves the reaction of 4-ethoxyaniline with 4-biphenylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)-4-biphenylcarboxamide.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine, resulting in the formation of N-(4-ethoxyphenyl)-4-biphenylamine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N-(4-hydroxyphenyl)-4-biphenylcarboxamide
Reduction: N-(4-ethoxyphenyl)-4-biphenylamine
Substitution: Various halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its amide functionality.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a biphenylcarboxamide.
N-(4-methoxyphenyl)-4-biphenylcarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-4-biphenylamine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-(4-ethoxyphenyl)-4-phenylbenzamide is unique due to the presence of both the ethoxy group and the biphenylcarboxamide structure. This combination of functional groups provides a distinct set of chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C21H19NO2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23) |
Clave InChI |
RCZRKPFJSQUESV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


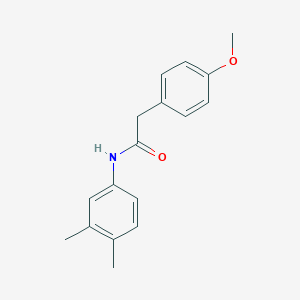
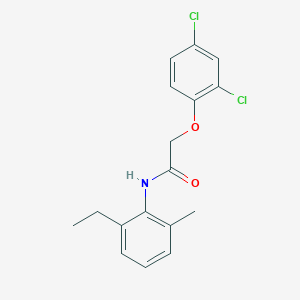
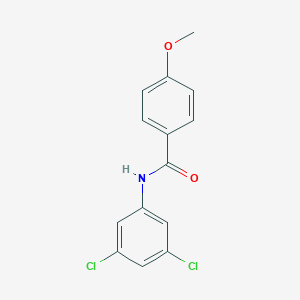

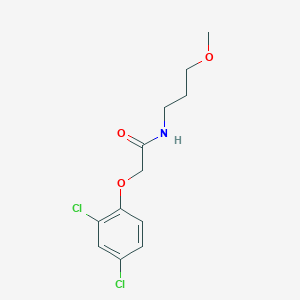
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
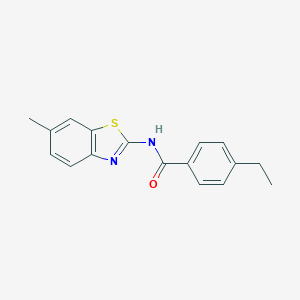
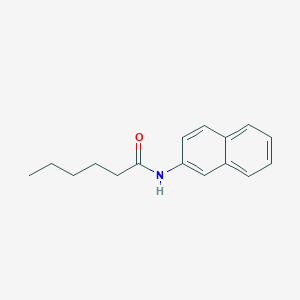
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)
